molecular formula C11H16N4O B1425564 N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide CAS No. 1017022-80-8

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

Cat. No.: B1425564
CAS No.: 1017022-80-8
M. Wt: 220.27 g/mol
InChI Key: DUJFZVRBRGLFND-UHFFFAOYSA-N
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Description

N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 1017022-80-8) is a high-purity chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 . This molecule features a piperidine-substituted pyridine core, a structure recognized as one of the most important synthetic fragments for designing new active compounds in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are instrumental in the development of treatments for various conditions, serving as key building blocks in medicinal chemistry . The specific structure of this carboximidamide, particularly the N'-hydroxyimidamide group, makes it a valuable intermediate for researchers exploring novel synthetic pathways. It is suited for investigations in hit-to-lead optimization, the synthesis of more complex molecules, and the study of structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFZVRBRGLFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide typically involves the reaction of 6-chloronicotinic acid with piperidine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide, which can have different functional groups attached to the piperidine ring or the pyridine core .

Scientific Research Applications

Table 1: Comparison of IDO1 Inhibitors

Compound NameMechanism of ActionReference
N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamideIDO1 Inhibition
EpacadostatIDO1 Inhibition
D-1-methyltryptophanCompetitive IDO1 Inhibition

Cancer Treatment

The inhibition of IDO1 by this compound has shown promise in cancer treatment. By blocking the enzyme, the compound can potentially restore T-cell function, allowing for a more robust immune response against tumors. This mechanism has been explored in various preclinical studies that demonstrate enhanced anti-tumor activity when combined with other immunotherapeutic agents.

Autoimmune Disorders

Research indicates that this compound may also have applications in treating autoimmune diseases. By modulating immune responses through IDO1 inhibition, it could help mitigate conditions characterized by excessive immune activation, such as rheumatoid arthritis and lupus.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various contexts:

Case Study 1: Cancer Immunotherapy

A study highlighted the compound's ability to enhance the efficacy of anti-PD-1 therapies in mouse models of melanoma. The combination therapy led to a significant reduction in tumor size compared to controls, suggesting a synergistic effect between IDO inhibition and checkpoint blockade therapies .

Case Study 2: Autoimmune Disease Model

In a model of autoimmune diabetes, administration of this compound resulted in delayed onset of disease symptoms, indicating its potential utility in managing autoimmune conditions through immune modulation .

Mechanism of Action

The mechanism of action of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide involves its binding to the nicotinic acetylcholine receptor (nAChR). This binding can either inhibit or activate the receptor, depending on the specific context and conditions. The compound’s ability to modulate ion channel activity is due to its high affinity for the nAChR, which allows it to act as an agonist or antagonist .

Comparison with Similar Compounds

Substitution at the Piperidine/Piperazine Position

Compound Name Substituent Biological Activity Key Differences vs. Target Compound Reference
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide 4-Phenylpiperazin-1-yl C1s protease inhibition (classical complement pathway) Phenylpiperazine introduces aromaticity and bulk, enhancing target specificity but potentially reducing solubility .
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride Piperidin-1-yl (no N'-hydroxy) Discontinued (synthesis/stability issues) Absence of N'-hydroxy group reduces hydrogen-bonding capacity, likely diminishing biological efficacy .

Positional Isomerism

Compound Name Substituent Position Key Implications Reference
N-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide Piperidin-1-yl at 2-position Altered steric and electronic effects; positional isomerism may disrupt binding to targets optimized for 6-substituted analogs .

Functional Group Modifications

Compound Name Functional Group Pharmacological Impact Reference
(Z)-2-chloro-N'-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide Chloro + isopropyl substituents Electron-withdrawing Cl and bulky isopropyl groups reduce solubility and may sterically hinder target engagement .
N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide Trifluoromethyl (CF₃) Strong electron-withdrawing effect alters electronic properties, potentially enhancing metabolic stability but reducing basicity .

Heterocyclic and Bulky Substituents

Compound Name Substituent Structural Impact Reference
N'-hydroxy-6-(1,3,4-thiadiazol-2-ylsulfanyl)pyridine-3-carboximidamide Thiadiazole-sulfanyl group Increased molecular weight (253.30 g/mol) and rigidity, likely reducing membrane permeability .
6-(3-Bromophenoxy)-N'-hydroxypyridine-3-carboximidamide Bromophenoxy group Aromatic bromine introduces hydrophobicity and potential halogen bonding, altering target selectivity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted CCS ([M+H]⁺, Ų) Key Adducts
N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide C₁₁H₁₆N₄O 220.27 150.1 [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide C₁₆H₁₈N₆O 310.35 N/A N/A
N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide C₇H₆F₃N₃O 205.14 N/A N/A

Biological Activity

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C11H16N4O
  • Molecular Weight : Approximately 220.27 g/mol

The compound features a pyridine ring substituted with a hydroxyl group and a piperidine moiety, contributing to its unique chemical properties and potential biological activities.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes . One notable target is the C1s proteinase , where it functions as a selective, competitive inhibitor. This inhibition affects the classical complement pathway, which plays a crucial role in immune responses and inflammation.

Biochemical Activity

The compound has shown various biochemical effects:

  • Enzyme Inhibition : It inhibits enzymes such as trypsin, which is involved in protein digestion. This could have implications for digestive disorders and related conditions.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially modulating cellular metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits C1s proteinase, affecting immune response
Trypsin InhibitionPotential relevance for digestive disorders
Cellular ModulationInfluences signaling pathways and gene expression

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity : In vitro studies have demonstrated its potential antiviral properties, particularly against HIV integrase, suggesting it may inhibit viral replication .
  • Toxicity Assessments : Research indicates low cytotoxicity in various cell lines, highlighting its safety profile for potential therapeutic applications .

Table 2: Research Findings on Biological Activity

Study FocusFindingsReference
Antiviral PropertiesInhibitory effects on HIV integrase
CytotoxicityLow cytotoxicity observed in vitro
Enzyme InteractionInhibits trypsin; relevance for digestive health

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide?

The synthesis typically involves coupling a pyridine-3-carboximidamide core with a piperidine substituent. A common approach includes:

  • Step 1 : Bromination or iodination at the 6-position of pyridine derivatives to enable nucleophilic substitution with piperidine .
  • Step 2 : Introduction of the N'-hydroxy group via hydroxylamine-mediated amidoxime formation under basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the product. Validate purity using HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., piperidin-1-yl at C6, hydroxyamidine at C3).
  • IR Spectroscopy : Identify N-H (3200–3500 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

Q. How is the compound’s stability assessed under varying pH conditions?

  • Method : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC and compare peak areas. Stability is often pH-dependent, with hydroxyamidine groups prone to hydrolysis in acidic media .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be addressed?

  • Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration).
  • Structural Confirmation : Ensure batch-to-batch consistency using X-ray or NMR to rule out impurities.
  • Control Experiments : Compare with analogs (e.g., replacing piperidine with morpholine) to isolate substituent effects .
  • Case Study : Inconsistent IC₅₀ values for cytotoxicity may arise from differences in cell viability assays (e.g., MTT vs. ATP-based). Normalize data to positive controls (e.g., doxorubicin) .

Q. What computational strategies predict the compound’s binding affinity for target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases).
  • MD Simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent.
  • SAR Analysis : Corrogate substituent effects (e.g., piperidine ring size) using QSAR models trained on PubChem bioactivity data .

Q. How does the piperidine moiety influence pharmacokinetics?

  • Lipophilicity : Piperidine increases logP compared to smaller heterocycles, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolism : Piperidine’s susceptibility to CYP450 oxidation may shorten half-life. Mitigate via fluorination or steric hindrance .
  • Data Example : Analogues with 4-methylpiperidine show 20% higher bioavailability in rat models due to reduced first-pass metabolism .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleReference
6-Bromo-pyridine-3-carboximidamideEnables piperidine coupling
N'-Hydroxyamidine precursorIntroduces hydroxylamine group

Q. Table 2. Comparative Bioactivity of Analogues

Substituent at C6IC₅₀ (µM) MCF-7 CellsLogP
Piperidin-1-yl12.52.1
Morpholin-1-yl18.31.8
4-Methylpiperidin-1-yl10.22.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

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